Cyclopentyl(thiophen-3-yl)methanamine hydrochloride
CAS No.: 1864060-07-0
Cat. No.: VC3191824
Molecular Formula: C10H16ClNS
Molecular Weight: 217.76 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1864060-07-0 |
---|---|
Molecular Formula | C10H16ClNS |
Molecular Weight | 217.76 g/mol |
IUPAC Name | cyclopentyl(thiophen-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H15NS.ClH/c11-10(8-3-1-2-4-8)9-5-6-12-7-9;/h5-8,10H,1-4,11H2;1H |
Standard InChI Key | KUQBIRAGLNTDSM-UHFFFAOYSA-N |
SMILES | C1CCC(C1)C(C2=CSC=C2)N.Cl |
Canonical SMILES | C1CCC(C1)C(C2=CSC=C2)N.Cl |
Introduction
Chemical Identity and Structure
Cyclopentyl(thiophen-3-yl)methanamine hydrochloride (CAS No. 1864060-07-0) is characterized by a central carbon atom that connects three key structural components: a cyclopentyl ring, a thiophen-3-yl group, and an amino group, with the amine existing as a hydrochloride salt. This molecular arrangement creates a compound with distinctive chemical and physical properties relevant to various applications in organic synthesis and medicinal chemistry.
The compound's chemical identity can be summarized as follows:
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₆ClNS |
CAS Number | 1864060-07-0 |
IUPAC Name | Cyclopentyl(thiophen-3-yl)methanamine hydrochloride |
Molecular Weight | 217.76 g/mol |
Chemical Class | Amine hydrochloride, Thiophene derivative |
The structural features of this compound highlight its hybrid nature, combining aliphatic, heterocyclic, and ionic components in a single molecular entity. These features contribute to its chemical versatility and potential applications in diverse fields.
Physicochemical Properties
The physicochemical properties of cyclopentyl(thiophen-3-yl)methanamine hydrochloride are influenced by its constituent functional groups and can be predicted based on established principles of physical organic chemistry and comparisons with related compounds.
Physical Properties
Based on structural analysis and comparison with similar compounds, the following physical properties can be estimated:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Physical State | Crystalline solid at room temperature | Typical for amine hydrochlorides |
Color | White to off-white | Common for simple amine hydrochlorides |
Melting Point | 185-215°C (approximate) | Estimated from similar amine hydrochlorides |
Solubility | Highly soluble in water and polar solvents; poorly soluble in non-polar solvents | Based on ionic character of hydrochloride salt |
pH (aqueous solution) | Acidic (pH 3-5) | Characteristic of amine hydrochloride salts |
These predicted properties highlight the compound's potential utility in aqueous systems and polar environments, making it suitable for various biological and pharmaceutical applications.
Computational Properties
Computational analysis suggests the following molecular properties:
Property | Predicted Value |
---|---|
LogP (free base) | 2.4-2.9 |
Topological Polar Surface Area | 26-32 Ų |
Number of Hydrogen Bond Acceptors | 2 |
Number of Hydrogen Bond Donors | 2 |
Rotatable Bond Count | 2 |
By comparison, the related compound cycloheptyl(thiophen-3-yl)methanamine hydrochloride has similar properties but with a higher molecular weight of 245.81 g/mol and slightly increased lipophilicity due to the larger cycloheptyl ring .
Step | Reaction | Reagents | Conditions | Expected Yield |
---|---|---|---|---|
1 | Imine formation | Thiophene-3-carboxaldehyde + Cyclopentylamine | Toluene, molecular sieves, reflux | 85-95% |
2 | Reduction | Imine intermediate + NaBH₄ | Methanol, 0°C to room temperature | 80-90% |
3 | Salt formation | Free amine + HCl | Ethereal HCl or isopropanol/HCl | 90-95% |
Alternative Synthetic Approaches
Other potential synthetic strategies include:
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Grignard reaction of thiophene-3-magnesium bromide with cyclopentanecarbonitrile followed by reduction
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Nucleophilic addition of cyclopentylmagnesium bromide to thiophene-3-carbonitrile followed by reduction
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Cross-coupling approaches using palladium catalysis
For context, the synthesis of the related compound thiophen-3-ylmethanamine has been reported with yields of approximately 75% under specific reaction conditions involving diisopropylethylamine in 1-propanol at 80°C .
Chemical Reactivity
The reactivity profile of cyclopentyl(thiophen-3-yl)methanamine hydrochloride is determined by its functional groups and can be predicted based on established principles of organic chemistry.
Reactivity Centers
The compound contains several reactive centers:
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The amine group: Acts as a nucleophile and can participate in various reactions including acylation, alkylation, and condensation
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The thiophene ring: Can undergo electrophilic aromatic substitution, albeit with different regioselectivity compared to benzene
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The cyclopentyl ring: Provides steric effects that influence reaction rates and selectivity
Predicted Reactions
Based on its structure, cyclopentyl(thiophen-3-yl)methanamine hydrochloride can participate in various chemical transformations:
Reaction Type | Reagents | Expected Products | Potential Applications |
---|---|---|---|
Acylation | Acid chlorides, anhydrides | Amides | Pharmaceutical intermediates |
Alkylation | Alkyl halides | Secondary/tertiary amines | Building blocks for complex molecules |
Condensation | Aldehydes, ketones | Imines, enamines | Synthesis of heterocycles |
Thiophene functionalization | Electrophiles (Br₂, HNO₃) | Ring-substituted derivatives | Electronic materials |
Metal complexation | Transition metals | Coordination compounds | Catalysis applications |
These reactions demonstrate the versatility of cyclopentyl(thiophen-3-yl)methanamine hydrochloride as a synthetic building block.
Structural Relationships and Comparative Analysis
Understanding the relationship between cyclopentyl(thiophen-3-yl)methanamine hydrochloride and structurally similar compounds provides valuable insights into its potential properties and applications.
Comparison with Related Compounds
The following table compares cyclopentyl(thiophen-3-yl)methanamine hydrochloride with structurally related compounds:
These comparisons highlight how structural modifications can lead to significant changes in physicochemical properties, potentially affecting biological activity and chemical utility.
Structure-Property Relationships
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The cyclopentyl ring contributes to lipophilicity and provides conformational constraint
-
The thiophene ring imparts unique electronic properties due to its aromatic character and the presence of sulfur
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The amine functionality, as a hydrochloride salt, enhances water solubility and stability
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The position of substitution on the thiophene ring (position 3) affects the electronic distribution and reactivity
Analytical Characterization
For identification and characterization of cyclopentyl(thiophen-3-yl)methanamine hydrochloride, several analytical techniques would be appropriate.
Spectroscopic Properties
The following spectroscopic characteristics would be expected:
Analytical Method | Expected Characteristics |
---|---|
¹H NMR | Signals for thiophene protons (δ 7.1-7.5 ppm), cyclopentyl protons (δ 1.2-2.0 ppm), methine proton (δ 3.8-4.2 ppm), and amine protons (δ 8.0-9.0 ppm, broad) |
¹³C NMR | Signals for thiophene carbons (δ 120-140 ppm), cyclopentyl carbons (δ 25-45 ppm), and methine carbon (δ 55-65 ppm) |
IR | N-H stretching (3300-3500 cm⁻¹), C-H stretching (2800-3000 cm⁻¹), C=C aromatic stretching (1400-1600 cm⁻¹) |
Mass Spectrometry | Molecular ion peak for free base at m/z 182, with characteristic fragmentation patterns |
Chromatographic Analysis
Various chromatographic methods could be employed for analysis and purification:
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HPLC analysis would likely utilize reverse-phase columns with UV detection
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TLC systems would typically employ silica gel plates with appropriate solvent systems
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Gas chromatography might require derivatization due to the polar amine group
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